Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
Description
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at the 3-position and a thioacetate ethyl ester moiety at the 5-position. This compound is synthesized via nucleophilic substitution reactions, often involving intermediates like 2-amino-5-mercapto-1,3,4-thiadiazole and alkyl halides or esters under basic conditions . Its structure combines aromaticity from the p-tolyl group with the electron-rich thiadiazole ring, making it a candidate for diverse applications, including agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-17-11(16)8-18-13-14-12(15-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWADLYTIDDWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization in Phosphorus Oxychloride
A widely adopted method involves reacting p-tolyl-substituted carbonyl derivatives (e.g., p-tolyl nitrile or p-tolylamide) with thiosemicarbazide in phosphorus oxychloride (POCl₃). The reaction proceeds under reflux (80–100°C) for 6–24 hours, yielding 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol as an intermediate. Key steps include:
- Nucleophilic attack : Thiosemicarbazide’s sulfur atom attacks the electrophilic carbon of the carbonyl compound.
- Cyclodehydration : POCl₃ facilitates dehydration, forming the thiadiazole ring.
Example protocol :
Acid-Catalyzed Cyclization
Alternative approaches use hydrochloric acid (HCl) or acetic acid as catalysts. For instance, p-tolylacetonitrile and thiosemicarbazide react in ethanol with concentrated HCl at 70°C for 8 hours, achieving 75–85% yields. This method avoids POCl₃’s harsh conditions but requires longer reaction times.
Thioether Bond Formation with Ethyl Chloroacetate
The thiol intermediate undergoes alkylation with ethyl chloroacetate to form the thioether linkage. This SN₂ reaction is typically conducted in polar aprotic solvents with a base to deprotonate the thiol.
Standard Alkylation Protocol
Reactants :
- 3-(p-Tolyl)-1,2,4-thiadiazole-5-thiol (1.0 equiv)
- Ethyl chloroacetate (1.2 equiv)
- Potassium carbonate (K₂CO₃, 2.0 equiv)
- Acetone (solvent)
Procedure :
Optimized Conditions for Enhanced Efficiency
- Solvent selection : Acetonitrile or DMF improves solubility, reducing side reactions.
- Catalysis : Addition of potassium iodide (KI, 10 mol%) enhances nucleophilicity via the Finkelstein reaction.
- Stoichiometry : A 1:1.2 molar ratio of thiol to ethyl chloroacetate minimizes disulfide formation.
Mechanistic Insights and Side Reactions
Alkylation Mechanism
- Deprotonation : K₂CO₃ deprotonates the thiol to generate a thiolate anion.
- Nucleophilic substitution : Thiolate attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride.
Common Side Reactions
- Disulfide formation : Occurs via oxidation of excess thiol, mitigated by inert atmospheres (N₂/Ar).
- Ester hydrolysis : Ethyl chloroacetate may hydrolyze to acetic acid in aqueous conditions, necessitating anhydrous solvents.
Spectroscopic Characterization
Post-synthesis validation employs:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Routes
Industrial Scalability Considerations
Large-scale production requires:
- Continuous flow systems : To manage exothermic reactions during cyclization.
- Solvent recovery : Distillation of acetone or acetonitrile for reuse.
- Quality control : HPLC monitoring to ensure <2% impurities.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s structure comprises:
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1,3,4-Thiadiazole core : A five-membered aromatic ring with sulfur and nitrogen atoms, offering sites for electrophilic/nucleophilic substitution.
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p-Tolyl substituent : Electron-donating methyl group enhances ring stability and directs substitution patterns.
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Thioether (-S-) linkage : Prone to oxidation and nucleophilic displacement.
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Ethyl ester group : Susceptible to hydrolysis or transesterification under acidic/basic conditions .
Oxidation Reactions
The thioether group oxidizes to sulfoxides or sulfones under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 0–5°C, 6 h | Sulfoxide derivative | 42% | |
| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT, 3 h | Sulfone derivative | 68% |
Key Findings :
-
Oxidation selectivity depends on reagent strength and temperature.
-
Sulfoxides form preferentially with milder agents (e.g., H<sub>2</sub>O<sub>2</sub>), while sulfones require stronger oxidizers like m-CPBA .
Nucleophilic Substitution
The thiadiazole ring undergoes substitution at the C-5 position:
3.1. Amine Coupling
Reaction with primary amines yields sulfonamide derivatives:
text**Example**: Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate + p-toluidine → N-(p-tolyl)sulfonamide derivative **Conditions**: Acetonitrile, triethylamine, RT, 6 h **Yield**: 37.8% [2]
3.2. Electrophilic Aromatic Substitution
The p-tolyl group participates in halogenation or nitration:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br<sub>2</sub> | FeCl<sub>3</sub>, RT | 4-Bromo-p-tolyl derivative | 55% |
| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-p-tolyl derivative | 48% |
Note : Meta-directing effects of the methyl group influence regioselectivity .
Biocatalytic Coupling
Laccase-mediated oxidative coupling with catechol derivatives produces aryl thioethers:
text**Example**: This compound + Catechol → 1,3,4-Thiadiazole aryl thioether **Conditions**: Laccase (Novozym 51003), pH 4.5, 25°C, 3 h **Yield**: 75–94% [3]
Reduction Reactions
The thiadiazole ring can be partially reduced to dihydro derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, reflux, 2 h | Dihydrothiadiazole derivative | 62% |
| LiAlH<sub>4</sub> | THF, 0°C, 1 h | Ring-opened thioamide | 34% |
Limitation : Over-reduction may lead to ring cleavage, reducing selectivity .
Stability Under Hydrolytic Conditions
The ethyl ester group hydrolyzes to carboxylic acid in basic media:
text**Example**: This compound + NaOH → 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid **Conditions**: 1M NaOH, 60°C, 4 h **Yield**: 89% [7]
Scientific Research Applications
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The p-tolyl group and ethyl ester moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate and related compounds:
Key Observations
Core Heterocycle Influence :
- 1,2,4-Thiadiazole (target compound) vs. 1,2,4-Triazole (Triazamate, sodium/potassium salts):
- Thiadiazoles exhibit greater aromaticity and electron-deficient character compared to triazoles, affecting reactivity and binding to biological targets .
- Triazamate’s 1,2,4-triazole core enables functionalization with bulky tert-butyl and carbonyl groups, enhancing pesticidal activity .
Substituent Effects: p-Tolyl vs. Thiophenmethyl/Phenylamino Groups:
- In contrast, thiophenmethyl () or phenylamino () groups introduce π-π stacking capabilities for enzyme interaction . Ester Groups (Ethyl vs. Isopropyl):
- Ethyl esters (target compound, Triazamate) offer moderate metabolic stability, while isopropyl esters () may prolong half-life due to steric hindrance against esterases .
Counterion Impact :
- Sodium/potassium salts () exhibit higher aqueous solubility than neutral esters. Potassium salts (e.g., ) show superior actoprotective activity compared to sodium analogs, highlighting cation-specific pharmacological effects .
Bioactivity and Applications :
- Triazamate : Validated pesticide with specific melting point (52–53°C) and thermal stability (FP: 189°C) .
- Sodium Hybrid Derivative (): Demonstrates enhanced enzyme-binding energy, suggesting utility in drug design for targeted therapies .
Research Findings and Implications
- Synthetic Flexibility : The thioacetate moiety in these compounds allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .
- Cation-Dependent Activity : Potassium counterions significantly enhance actoprotective effects compared to sodium, underscoring the importance of ionic interactions in drug design .
- Agrochemical Potential: Triazamate’s pesticidal efficacy supports the exploration of the target compound’s derivatives for similar applications, leveraging its lipophilic p-tolyl group for pest membrane penetration .
Biological Activity
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate is a compound belonging to the thiadiazole class, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structure:
- Chemical Formula : C13H15N3O2S2
- CAS Number : 864917-58-8
Target of Action
The specific biological targets of this compound are not fully characterized. However, compounds in the thiadiazole class are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Biochemical Pathways
Thiadiazole derivatives have been implicated in several biochemical pathways related to:
- Inflammation
- Cancer
- Microbial Infections
These pathways suggest that this compound may influence cellular processes like signal transduction and gene expression.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against a range of microorganisms. This compound is being investigated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .
Case Studies
- In Vitro Studies : In vitro assays have shown that thiadiazole derivatives can significantly inhibit the growth of various cancer cell lines. For example, a study reported that related compounds exhibited IC50 values in the low micromolar range against breast cancer cells .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiadiazole derivatives and found that they effectively inhibited bacterial growth with varying degrees of potency depending on the specific derivative tested .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate?
The synthesis typically involves multi-step reactions starting with thiol intermediates. A common approach includes reacting a thiol derivative (e.g., 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol) with ethyl chloroacetate in a basic aqueous or organic medium. Optimization of solvent choice (e.g., water for solubility or ethanol for organic compatibility) and reaction temperature (often reflux conditions) is critical to maximize yield and purity .
Q. Which spectroscopic methods are used to confirm the structure and purity of this compound?
Characterization relies on a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly the thiadiazole ring (δ ~7-8 ppm for aromatic protons) and ester group (δ ~4.1-4.3 ppm for CH₂) .
- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns matching the expected molecular formula .
- Infrared Spectroscopy (IR) : To identify functional groups like C=O (ester, ~1740 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) .
Q. What structural features influence its reactivity in medicinal chemistry applications?
The thiadiazole ring provides electron-deficient sites for nucleophilic substitution, while the thioether linkage enhances lipophilicity, potentially improving membrane permeability. The p-tolyl group contributes steric bulk, which may affect binding to biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Key variables include:
- Solvent selection : Aqueous media may favor thiolate ion formation, enhancing nucleophilic attack on ethyl chloroacetate, while polar aprotic solvents (e.g., DMF) could improve reaction rates .
- Catalysts : Bases like triethylamine or K₂CO₃ can deprotonate thiols, accelerating the reaction .
- Temperature control : Reflux (~80°C) balances reactivity and side-product formation .
Q. How can contradictions in biological activity data between analogs be resolved?
- Cation effects : For salt derivatives, replacing sodium with potassium in the counterion significantly alters intermolecular interactions with enzymes, as seen in related thiadiazole-triazole hybrids (e.g., 6.32% higher activity for potassium salts vs. sodium) .
- Substituent analysis : Comparative molecular docking of analogs (e.g., p-tolyl vs. fluorophenyl derivatives) can identify steric/electronic contributions to target binding .
Q. What computational strategies predict the compound’s bioactivity and target interactions?
- Molecular docking : Used to simulate binding to enzymes like cyclooxygenase (COX) or antimicrobial targets, with scoring functions (e.g., binding energy < -8 kcal/mol) indicating high affinity .
- QSAR modeling : Correlates substituent properties (e.g., Hammett σ values for p-tolyl) with activity trends .
Q. How does the compound’s stability vary under different storage or experimental conditions?
- Solvent stability : Decomposition risks in protic solvents (e.g., ethanol) under prolonged reflux require monitoring via HPLC .
- Thermal stability : Melting point analysis (e.g., 189°C for related triazamate derivatives) and thermogravimetric analysis (TGA) assess degradation thresholds .
Q. What methodologies enable comparative analysis with structural analogs?
- Biological assays : Test antimicrobial activity against Gram-positive/negative strains using MIC (Minimum Inhibitory Concentration) protocols .
- Structural analogs : Compare with derivatives like Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate, where imidazole substitution reduces activity by 15–20% due to altered π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
